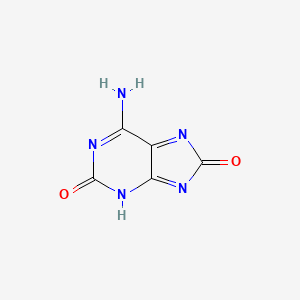

6-amino-3H-purine-2,8-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3N5O2 |

|---|---|

Molecular Weight |

165.11 g/mol |

IUPAC Name |

6-amino-3H-purine-2,8-dione |

InChI |

InChI=1S/C5H3N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H3,6,8,9,10,11,12) |

InChI Key |

PGXVSGMNDAUSFY-UHFFFAOYSA-N |

Canonical SMILES |

C12=NC(=O)N=C1NC(=O)N=C2N |

Origin of Product |

United States |

Structural Classification and Tautomerism Within Purine Chemistry

6-amino-3H-purine-2,8-dione is classified as an oxopurine, specifically a derivative of adenine (B156593) with oxo groups at the 2 and 8 positions. chemicalbook.com Its structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, the fundamental framework of all purines. researchgate.net The systematic IUPAC name for this compound is 6-amino-7,9-dihydro-1H-purine-2,8-dione. alfa-chemistry.com

A critical aspect of purine (B94841) chemistry is tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton. researchgate.net For this compound, this is particularly relevant due to the presence of both amine and lactam groups. The "3H" designation in its name indicates the position of a hydrogen atom, but the molecule can exist in various tautomeric forms, including the diol form, 6-amino-7H-purine-2,8-diol. chemicalbook.comnih.gov The equilibrium between these tautomers can be influenced by factors such as pH and the surrounding chemical environment. The ability of purines to exist in different tautomeric forms is a key factor in their diverse biological activities. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H5N5O2 |

| Molecular Weight | 167.13 g/mol |

| IUPAC Name | 6-amino-7,9-dihydro-1H-purine-2,8-dione |

| CAS Number | 30377-37-8 |

| XLogP3-AA | -1.9 |

| Hydrogen Bond Donor Count | 4 |

| Water Solubility | 2.2 mg/L (25 ºC) |

| Boiling Point | 852.7°C at 760mmHg |

| Density | 2.52 g/cm3 |

| Data sourced from references alfa-chemistry.comechemi.com |

Historical Context and Evolution of Research on Purine 2,8 Diones

The history of purine (B94841) chemistry dates back to the late 18th century with the isolation of uric acid. thieme-connect.de However, research specifically on purine-2,8-diones and their derivatives has gained momentum more recently, driven by their emerging biological and medicinal significance. Initially, these compounds were studied within the broader context of purine metabolism.

A significant breakthrough in the study of 6-amino-3H-purine-2,8-dione, or 2,8-dihydroxyadenine (B126177) (2,8-DHA), came with its identification as a key metabolite in individuals with adenine (B156593) phosphoribosyltransferase (APRT) deficiency. This rare genetic disorder of purine metabolism leads to the accumulation of adenine, which is then oxidized by xanthine (B1682287) oxidase to form the poorly soluble 2,8-DHA. This discovery established 2,8-DHA as a critical biomarker for diagnosing APRT deficiency.

In recent years, the focus has shifted towards harnessing the purine-2,6-dione (B11924001) and purine-2,8-dione scaffolds for drug discovery. Researchers have synthesized and evaluated numerous derivatives for a wide range of therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders. researchgate.netontosight.aiontosight.ai This evolution reflects a broader trend in medicinal chemistry of exploring the therapeutic potential of naturally occurring and synthetic purine analogues. researchgate.net

Significance of 6 Amino 3h Purine 2,8 Dione As a Central Research Scaffold in Medicinal and Biochemical Sciences

De Novo Synthetic Strategies for the Purine-2,8-dione Scaffold

The de novo synthesis of purines involves the systematic construction of the fused imidazole (B134444) and pyrimidine (B1678525) rings from acyclic precursors. wikipedia.orgnih.govslideshare.net For the this compound scaffold, three primary strategies have been established, utilizing pyrimidine, imidazole, or urea-based starting materials.

The most classical and widely employed method for constructing the purine ring system is the Traube synthesis, which involves the cyclization of a diaminopyrimidine. This approach builds the imidazole ring onto a pre-existing pyrimidine core.

A common starting material is 6-aminouracil (B15529) or its derivatives. researchgate.net The synthesis typically begins with the nitrosation of 6-aminopyrimidine-2,4(1H,3H)-dione at the C5 position, followed by reduction to yield the key intermediate, 5,6-diaminopyrimidine-2,4(1H,3H)-dione. redalyc.org This reactive intermediate can then be cyclized with a one-carbon synthon to form the purine-2,8-dione ring. For instance, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) yields 8-thioxo derivatives, which can be further converted to the desired 2,8-dione. redalyc.org Similarly, cyclization with other reagents can introduce different substituents at the C8 position.

Another variation involves the reaction of 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-diones with reagents like urea (B33335) and aromatic aldehydes under microwave irradiation, which facilitates a multicomponent reaction to form tetrahydropyrimido[4,5-d]pyrimidine derivatives, structurally related to the purine core. rsc.org Fusion of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones can also be employed to construct the fused imidazole ring system. mdpi.com

Table 1: Synthesis of Purine-2,8-dione Precursors from Pyrimidines

| Starting Material | Reagents | Key Intermediate | Reference |

|---|---|---|---|

| 6-Aminopyrimidine-2,4(1H,3H)-dione | 1. NaNO₂, H₂O, CH₃COOH2. NaS₂O₃, H₂SO₄ | 5,6-Diaminopyrimidine-2,4(1H,3H)-dione | redalyc.org |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Ar-CHO, Urea, Acetic Acid (MW) | Tetrahydropyrimido[4,5-d]pyrimidine-trione | rsc.org |

An alternative synthetic route builds the pyrimidine ring onto an existing imidazole precursor. This strategy often utilizes 4,5-disubstituted imidazoles, where the functional groups are poised for cyclization.

A prominent example starts with 5-amino-imidazole-4-carboxamide. ekb.eg Heating this imidazole derivative with formamide (B127407) at high temperatures (~180-190 °C) can effect ring closure to yield the purin-6(9H)-one scaffold. ekb.eg A more controlled approach involves reacting the imidazole precursor with a mixture of ethyl chloroformate and dimethylformamide (DMF), which cleanly affords the 9-substituted-purin-6(9H)-one. ekb.eg

More complex strategies leverage highly functionalized imidazoles. For instance, 5-amino-4-cyanoformimidoyl imidazoles react with cyanamide (B42294) in acetic acid to produce 2-amino-6-cyanopurines. researchgate.net Microwave-assisted multicomponent reactions of aminomalononitrile (B1212270) p-toluenesulfonate (a precursor to aminoimidazole carbonitrile), triethyl orthoacetate, and amino acid esters can efficiently generate 8,9-disubstituted-1H-purin-6-one derivatives. researchgate.net The synthesis of purines from 4-nitroimidazole (B12731) has also been reported, proceeding through a 4-aminoimidazole-5-carbaldehyde oxime intermediate. mdpi.com

Multicomponent reactions involving diaminomaleonitrile (B72808) (DAMN) and urea derivatives provide a convergent and efficient route to functionalized purine scaffolds. rsc.orgrsc.org This approach constructs the pyrimidine portion of the purine core.

In one such strategy, DAMN is treated with an isocyanate, such as 2-methoxyphenyl isocyanate, to form a urea derivative. rsc.org This intermediate can then undergo condensation and cyclization with an aldehyde, like 4-ethoxybenzaldehyde, to yield a series of 2,9-disubstituted-8-oxo-7H-purine-6-carboxamide derivatives. rsc.org The reaction of DAMN with commercial isocyanates followed by treatment with various aldehydes in the presence of triethylamine (B128534) and catalytic iodine is another powerful method for generating diverse 7H-purin-8(9H)-one derivatives. rsc.org

A related method combines thermal and photochemical conditions in a multicomponent reaction between DAMN, trimethyl orthoacetate, and α-amino acid derivatives. rsc.org This process, which involves the photoisomerization of DAMN to diaminofumaronitrile (DAFN) and subsequent cyclization to an amino imidazole carbonitrile (AICN) intermediate, ultimately yields amino-acid-decorated purine derivatives. rsc.org

Regioselective Functionalization and Derivatization of the Purine-2,8-dione Core

Post-synthesis modification of the pre-formed purine-2,8-dione scaffold is crucial for creating chemical diversity and fine-tuning molecular properties. Regioselectivity is a major challenge due to the presence of multiple reactive nitrogen and carbon atoms.

The nitrogen atoms of the purine ring (N1, N3, N7, and N9) exhibit different nucleophilic characteristics, allowing for regioselective alkylation under specific conditions. The acidity and accessibility of each nitrogen proton dictate the site of substitution.

Alkylation commonly occurs at the N7 and N9 positions of the imidazole ring, as well as the N1 and N3 positions of the pyrimidine ring. For example, theophylline (B1681296) (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione), a closely related xanthine (B1682287), can be selectively alkylated at the N7 position using benzyl (B1604629) chloride in the presence of potassium carbonate and potassium iodide in DMF. rsc.org In the context of 1-hydroxypurine-2,6-diones, successive alkylation at the N3 and N7 positions can be achieved using appropriate alkyl halides. core.ac.uk The synthesis of 7-substituted derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione is a common strategy for introducing diversity. nih.gov Solid-phase synthesis techniques have also been developed where a purine scaffold is first immobilized and then subjected to N9-alkylation using an alkyl halide and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Table 2: Examples of Regioselective N-Alkylation of Purine-diones

| Purine Substrate | Alkylating Agent | Position(s) | Base/Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Theophylline | Benzyl chloride | N7 | K₂CO₃, KI | N/A | rsc.org |

| 1-(Benzyloxy)purine-2,6-dione | Various Alkyl Halides | N3, N7 | N/A | N/A | core.ac.uk |

The C2, C6, and C8 positions of the purine ring are susceptible to electrophilic and nucleophilic attack, allowing for a variety of functionalization reactions. The C8 position is particularly reactive towards electrophiles, while C2 and C6 are often targeted via nucleophilic substitution of a leaving group (e.g., a halogen).

Halogenation is a common first step for further derivatization. Bromination of 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives at the C8 position can be achieved using N-bromosuccinimide (NBS) in DMF or with bromine in acetic acid. rsc.org These 8-bromo derivatives are versatile intermediates. They can undergo nucleophilic substitution (amination) with various amines, such as BOC-piperazine or sulfathiazole, often in DMF and sometimes with a base like sodium carbonate or a catalyst like dimethylaminopyridine (DMAP). rsc.org

Direct C-H functionalization offers a more atom-economical approach. researchgate.net Direct C8-H arylation of purine derivatives has been accomplished using palladium catalysis with aryl halides. researchgate.net Furthermore, regioselective metalation at C8 and C6 using hindered amide bases (e.g., TMP-Zn/Mg amides) followed by quenching with electrophiles (like iodine or in cross-coupling reactions) provides a powerful method for introducing a wide range of substituents. researchgate.net Iron-catalyzed direct C-H amination has also been used to construct C8-N9 annulated purine systems. acsgcipr.org

Substitution at the C2 position can be achieved through nucleophilic aromatic substitution on 2-chloropurine precursors. On solid phase, C2-substitution with amines has been demonstrated, sometimes requiring high temperatures or palladium catalysis to proceed under milder conditions. researchgate.net

Table 3: Functionalization at Carbon Positions of the Purine Core

| Reaction Type | Position | Reagents/Method | Product Type | Reference |

|---|---|---|---|---|

| Bromination | C8 | NBS in DMF or Br₂ in Acetic Acid | 8-Bromo-purine-dione | rsc.org |

| Amination | C8 | Amines (e.g., BOC-piperazine) on 8-bromo precursor | 8-Amino-purine-dione | rsc.org |

| Direct C-H Arylation | C8 | Pd catalysis, Aryl halides | 8-Aryl-purine | researchgate.net |

| Metalation/Substitution | C6, C8 | TMP-Zn/Mg bases, then electrophile | 6- and 8-substituted purines | researchgate.net |

| C-H Amination | C8 | Iron catalysis | C8-N9 Annulated purine | acsgcipr.org |

Introduction of Halogen Substituents (Halogenation)

Halogenation of the purine-2,8-dione scaffold is a fundamental step in creating versatile intermediates for further functionalization. The introduction of halogen atoms, typically bromine or chlorine, at specific positions on the purine ring enhances its reactivity towards nucleophilic substitution and cross-coupling reactions. smolecule.com

A common strategy involves the direct bromination of purine-2,6-dione derivatives. For instance, 8-bromo-substituted purine-2,6-diones can be synthesized by treating the parent compound with N-bromosuccinimide (NBS) under controlled pH conditions. This electrophilic substitution reaction provides a key intermediate for subsequent modifications. Similarly, 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione can be brominated at the 5-position to yield 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a precursor for more complex heterocyclic systems. smolecule.com

The resulting 8-halopurine-2,6-diones are valuable substrates for introducing various functional groups. For example, nucleophilic substitution of the bromine atom with amines or other nucleophiles allows for the synthesis of a diverse library of 8-substituted derivatives. smolecule.com

Chalcogenation Reactions (Thiolation, Selenylation)

The introduction of chalcogens, such as sulfur (thiolation) and selenium (selenylation), onto the purine-2,8-dione framework is a significant area of research, leading to compounds with interesting biological properties. rsc.orgresearchgate.net

Thiolation: Thiolation can be achieved through various methods. One approach involves the reaction of a halogenated purine precursor with a sulfur-containing nucleophile. For instance, 6-chloropurine (B14466) can be converted to 9H-purine-6-thiol by reacting it with thiourea. rsc.org This thiol derivative can then undergo further reactions, such as S-alkylation, to introduce different side chains. Another method for introducing a thio group involves the use of specific thiolation reagents like 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT). google.com

Selenylation: Selenylation of purines can be accomplished by reacting a suitable purine derivative with a selenium-containing reagent. For example, selenopurines can be prepared by reacting 6-chloro-9-alkyl-9H-purines with selenourea. rsc.org An alternative method involves the reaction of dichloropurines with diselenides in the presence of a reducing agent like hypophosphorous acid to yield selanylpurines. acs.org These reactions provide access to a range of organoselenium purine derivatives.

Condensation and Cyclization Reactions to Form Fused Heterocycles

Condensation and cyclization reactions are powerful tools for constructing fused heterocyclic systems based on the this compound scaffold. These reactions significantly expand the structural diversity of purine derivatives, leading to novel compounds with unique properties. rsc.orgresearchgate.net

One common approach involves the reaction of a 6-aminouracil derivative with a suitable bifunctional reagent. For example, the condensation of 6-aminouracil with o-phenylenediamine (B120857) or o-aminophenol can lead to the formation of quinoxaline (B1680401) or benzoxazine (B1645224) rings fused to the pyrimidine moiety. scirp.org Similarly, reaction with ninhydrin (B49086) can result in the formation of indenopyrrolopyrimidine derivatives. scirp.org

Furthermore, intramolecular cyclization of appropriately substituted purine precursors can generate fused ring systems. For instance, 8-amino derivatives of theophylline can undergo spontaneous cyclization to form 1H-imidazo[2,1-f]purine derivatives. researchgate.net These reactions often proceed through the formation of an intermediate Schiff base followed by an intramolecular nucleophilic attack and subsequent dehydration or elimination. scirp.org

The table below summarizes some examples of fused heterocycles synthesized from 6-aminouracil derivatives.

| Starting Material | Reagent | Fused Heterocycle | Reference |

| 6-chloroacetylaminouracil | o-phenylenediamine | Quinoxaline-fused uracil (B121893) | scirp.org |

| 6-chloroacetylaminouracil | o-aminophenol | Benzoxazine-fused uracil | scirp.org |

| 6-aminouracil | Ninhydrin | Indenopyrrolopyrimidine | scirp.org |

| 8-bromotheophylline derivative | N-(aminoalkyl)-4-acetylphenylpiperazine | 1H-imidazo[2,1-f]purine | researchgate.net |

These reactions demonstrate the utility of this compound and its analogs as building blocks for the synthesis of complex heterocyclic architectures.

Diazotization and Coupling Reactions

Diazotization of the amino group in this compound and its derivatives, followed by coupling reactions, provides a versatile method for introducing a variety of substituents at the 6-position. This strategy is particularly useful for creating azo dyes and other functionalized purines. rsc.orgresearchgate.net

The process begins with the treatment of an 8-aminoxanthine (B1206093) derivative with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a relatively stable 8-diazoxanthine intermediate. researchgate.net These diazonium salts can then be coupled with various nucleophilic partners.

For example, coupling of 8-diazoxanthines with 1,3-dimethylbarbituric acid results in the formation of 5-[(xanthin-8-yl)diazenyl]-1,3-dimethylbarbituric acids. researchgate.net These coupling reactions allow for the synthesis of a wide range of purine derivatives with extended conjugation and potential applications in materials science and as biological probes. The introduction of a nitro group can also be achieved by reacting the 8-diazo group with sodium nitrite. researchgate.net

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis and modification of purine-2,8-diones. These include one-pot multicomponent reactions and the use of catalytic approaches.

One-Pot Multicomponent Reactions for Scaffold Diversification

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. nih.gov This approach is highly atom-economical and allows for significant diversification of the purine-2,8-dione core. rsc.orgresearchgate.net

Several MCRs have been developed for the synthesis of fused pyrimidine derivatives starting from 6-aminouracils. For instance, the three-component condensation of 6-aminouracil, an aromatic aldehyde, and a C-H activated acid like barbituric acid or Meldrum's acid can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. tandfonline.com These reactions are often catalyzed by acids or bases and can be performed under solvent-free or aqueous conditions, enhancing their green credentials. rsc.orgsci-hub.se

The table below showcases examples of multicomponent reactions involving 6-aminouracil derivatives for the synthesis of fused heterocycles.

| Component 1 | Component 2 | Component 3 | Product | Catalyst | Reference |

| 6-aminouracil | Aromatic aldehyde | Barbituric acid | Pyrido[2,3-d]pyrimidine | Acetic acid | rsc.org |

| 6-aminouracil | Aromatic aldehyde | Malononitrile | Pyrido[2,3-d]pyrimidine | SBA-Pr-SO3H | tandfonline.com |

| 6-aminothiouracil | Salicylic aldehyde | Acetylacetic ester | Chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine | - | researchgate.net |

These MCRs provide a highly efficient and versatile platform for generating libraries of structurally diverse purine-based compounds for various applications.

Catalytic Approaches in Purine-2,8-dione Synthesis and Modification

Catalytic methods have significantly advanced the synthesis and functionalization of purine-2,8-diones, offering milder reaction conditions, higher efficiency, and greater selectivity. acsgcipr.orgnih.gov Both metal-based and organocatalysts have been successfully employed.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl groups at various positions of the purine ring, particularly at halogenated sites. nih.gov For instance, direct C-H arylation of purine derivatives can be achieved using palladium catalysts in the presence of a suitable base and oxidant. mdpi.com

Iron-catalyzed direct amination reactions have also been developed for the construction of fused purine systems. An iron-catalyzed C-H amination of 5-(pyridin-2-ylamino)pyrimidine-2,4(1H,3H)-diones using oxygen as the oxidant provides an efficient route to substituted pyrido[1,2-e]purine-2,4(1H,3H)-diones. acsgcipr.org

Furthermore, the use of nanocatalysts, such as HAp-encapsulated-γ-Fe2O3-supported sulfonic acid, has been reported for the one-pot multicomponent synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions. tandfonline.com These catalytic approaches offer significant advantages in terms of sustainability and reaction efficiency for the synthesis and modification of the this compound scaffold.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent system, reaction temperature, and time play a critical role in maximizing product yield and ensuring high selectivity. Research into the synthesis of purine-diones and related heterocyclic systems has revealed several strategies for optimizing these transformations.

A primary focus in the synthesis of purine derivatives, which often start from pyrimidine precursors like 6-aminouracil, is the selection of an appropriate catalyst and solvent system. For instance, in the synthesis of biologically relevant bis(6-aminouracil-5-yl)methane scaffolds, a pseudo three-component reaction between aldehydes and 6-aminouracils was optimized. rsc.org Initial trials without a catalyst in an aqueous ethanol (B145695) solvent resulted in only trace amounts of the product even after 24 hours. rsc.org The introduction of various catalysts was systematically evaluated to improve the reaction efficiency.

The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an aqueous ethanol mixture (1:1 v/v) at room temperature was found to provide the best results in terms of both reaction time and yield. rsc.org This highlights the importance of catalyst selection in driving the reaction towards the desired product efficiently. The optimization data clearly demonstrates that both the catalyst and the solvent play a synergistic role in the reaction's success. rsc.org

Table 1: Optimization of Catalytic Conditions for the Synthesis of a Bis(6-aminouracil-5-yl)methane Derivative rsc.org

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | No catalyst | No solvent | 24 | Trace |

| 2 | No catalyst | H₂O/EtOH (1:1) | 24 | Trace |

| 3 | InCl₃ (10) | H₂O/EtOH (1:1) | 8 | 72 |

| 4 | L-proline (10) | H₂O/EtOH (1:1) | 12 | 45 |

| 5 | I₂ (10) | H₂O/EtOH (1:1) | 10 | 65 |

| 6 | CAN (10) | H₂O/EtOH (1:1) | 2 | 95 |

| 7 | CAN (10) | No solvent | 10 | 36 |

Beyond traditional catalysts, green chemistry approaches have introduced novel solvent systems. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been employed as both a catalyst and a solvent in the synthesis of related heterocyclic compounds like 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles. researchgate.net This method offers high yields in short reaction times under solvent-free conditions, presenting an environmentally benign alternative to conventional organic solvents. researchgate.netnih.gov

Temperature and reaction time are also critical variables that must be fine-tuned to achieve desired outcomes, particularly regarding selectivity. In the preparation of purine-dione intermediates, optimization of reaction temperature and time was crucial to prevent unwanted side reactions, such as substitution at multiple positions, thereby ensuring the selective alkylation at the intended N-3 position. derpharmachemica.com

In multi-step syntheses leading to complex purine derivatives, the choice of cyclizing and activating agents is pivotal. For example, in the synthesis of 1,3,8-trisubstituted purine-2,6-diones, using 1,1,1,3,3,3,-hexamethyldisilazane (HMDS) for a cyclization step resulted in higher yields and more convenient purification compared to other methods. researchgate.net In a subsequent step, polyphosphoric acid (PPA) was identified as the most efficient agent for the cyclodehydration of 8-[2-(p-(un)substituted-phenyl)-2-oxo-ethylsulfanyl]-1,3-dipropyl-3,7-dihydro-purine-2,6-diones to form thiazolo[2,3-f]purine-2,4-diones, achieving yields between 73% and 81%. researchgate.net

The synthesis of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives further illustrates the impact of reaction conditions. The reaction of 5,6-diamino-1,3-dialkyluracil with carbon disulfide can be optimized by the choice of base and solvent. One procedure utilizes sodium bicarbonate in an ethanol/water mixture with an overnight reflux, yielding the product at 68%. nih.gov Another method for a similar transformation employs potassium hydroxide in absolute ethanol, refluxing for 5 hours to achieve a 77% yield of the 8-thioxo derivative. derpharmachemica.com

Table 2: Comparison of Conditions for Thiation of Diaminouracil Derivatives

| Precursor | Base | Solvent | Time/Temp | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5,6-Diamino-1,3-diethyluracil | NaHCO₃ | EtOH/H₂O (1:2) | Reflux, overnight | 1,3-Diethyl-8-mercapto-3,7-dihydro-1H-purine-2,6-dione | 68 | nih.gov |

| 5,6-Diamino-3-benzyl-1H-pyrimidine-2,4-dione | KOH | Absolute EtOH | Reflux, 5 h | 1-Benzyl-8-thioxo-3,7,8,9-tetrahydropurine-2,6-dione | 77 | derpharmachemica.com |

These examples underscore that a systematic approach to optimizing reaction parameters—including catalysts, solvents, temperature, and the nature of reagents—is essential for the high-yield and selective synthesis of this compound and its structurally related analogs.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the context of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amino (-NH₂) protons and any N-H protons on the purine ring system. The chemical shifts (δ) of these protons are influenced by factors such as electron-withdrawing groups and the potential for hydrogen bonding. For instance, in a study of related purine-dione derivatives, N-H protons were observed as broad singlets at high chemical shifts, often above 10 ppm, indicating their acidic nature and involvement in hydrogen bonding. derpharmachemica.com The amino protons would also likely appear as a broad singlet. The specific chemical shifts can vary depending on the solvent used and the concentration of the sample.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| N-H (ring) | > 10 | Broad Singlet |

| -NH₂ | Variable | Broad Singlet |

This table is illustrative and based on general knowledge of similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons (C2 and C8) are expected to resonate at the downfield end of the spectrum, typically in the range of 150-170 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The chemical shifts of the other carbon atoms in the purine ring will provide insight into the electronic structure of the molecule. For example, carbons bonded to nitrogen atoms will appear at different chemical shifts compared to those bonded only to other carbon atoms. In a study of a related 1-benzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl derivative, the carbonyl carbons were observed at approximately 150.76 and 154.05 ppm, and the carbon bearing the amino group at a different position was also in a similar downfield region. derpharmachemica.com

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 (C=O) | 150 - 170 |

| C8 (C=O) | 150 - 170 |

| C4 | Variable |

| C5 | Variable |

| C6 | Variable |

This table is illustrative and based on general knowledge of similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Tautomerism Studies

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete structural framework and investigating dynamic processes such as tautomerism in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For a molecule like this compound, COSY can help confirm the absence of direct C-H bonds on the purine core, as there would be no correlations between ring protons if they are not vicinally coupled.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For example, an HMQC/HSQC spectrum would definitively link any observed N-H proton signals to their corresponding nitrogen-bearing carbons if a ¹⁵N-edited version is used, or confirm the lack of direct proton attachment to the core carbons.

The potential for tautomerism in this compound, where protons can shift between different nitrogen and oxygen atoms, makes 2D NMR studies particularly important. The keto-enol and amino-imino tautomerism can be investigated by analyzing the chemical shifts and correlation patterns in the various NMR spectra. For instance, the presence of an N7-H or N9-H tautomer can be distinguished by specific HMBC correlations. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental composition of the compound, which is a critical step in confirming its identity. The molecular formula of this compound is C₅H₅N₅O₂. alfa-chemistry.comguidechem.com The expected monoisotopic mass can be calculated with high accuracy and compared to the experimentally determined value from an HRMS instrument, such as an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. rsc.orgmdpi.com For example, HRMS data for a related purine derivative, C₁₆H₁₂N₄OSNa, showed a calculated mass of 331.0630 and a found mass of 331.0625, demonstrating the high accuracy of this technique. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information for structural elucidation and confirmation. In the case of this compound, MS/MS analysis would likely involve the characteristic loss of small neutral molecules such as H₂O, CO, and HCN from the protonated or deprotonated molecular ion.

Time-of-Flight Mass Spectrometry (TOFMS) Applications

Time-of-Flight Mass Spectrometry (TOFMS) is a powerful technique for determining the mass-to-charge ratio (m/z) of ions. wikipedia.org In the analysis of this compound and its derivatives, TOFMS provides precise molecular weight information, aiding in structural elucidation and identification. wikipedia.orgnih.gov

In a typical TOFMS analysis, ions are generated, accelerated by an electric field, and then allowed to drift through a field-free tube to a detector. wikipedia.org The time it takes for an ion to reach the detector is directly related to its mass-to-charge ratio. wikipedia.org Lighter ions travel faster and arrive at the detector sooner than heavier ions. wikipedia.org

Studies have utilized Liquid Chromatography coupled with TOFMS (LC-TOFMS) to identify and characterize related purine derivatives. For instance, in the analysis of theophylline transformation products, LC-Q-TOF-MS was employed to identify various metabolites, providing their molecular weight and elemental composition. rsc.org Similarly, LC/TOFMS has been instrumental in identifying novel metabolites of uric acid, a related purine, by providing accurate mass measurements. nih.govnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, often performed on TOF instruments, provide further structural information by breaking down the parent ion into smaller, characteristic fragments. wikipedia.orgrsc.org

Table 1: TOFMS Data for Related Purine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) of Fragments | Reference |

| 1,3-dimethyluric acid | C7H8N4O3 | 196.16 | - | rsc.org |

| 1-methylxanthine | C6H6N4O2 | 166.14 | - | rsc.org |

| 5-N-carboxyimino-6-N-chloroaminopyrimidine-2,4(3H)-dione (CCPD) | C5H3ClN4O4 | - | -173, -138, -113, -110 | nih.gov |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of molecules.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.

In the study of purine-dione derivatives, FT-IR spectroscopy is routinely used to confirm the presence of key functional groups. For example, in the synthesis of new purine-dione derivatives, the IR spectra were used to verify the presence of N-H, C=O, and Ar-H (aromatic C-H) groups. derpharmachemica.com The characteristic vibrational frequencies of these groups provide strong evidence for the successful synthesis of the target compounds. derpharmachemica.com For instance, the FT-IR spectra of a synthesized 1-benzyl-8-thioxo-3,7,8,9-tetrahydro-purine-2,6-dione showed characteristic bands for N-H stretching at 3450 cm⁻¹, C=O stretching at 1712 and 1633 cm⁻¹, and aromatic C-H stretching and bending at 3005 cm⁻¹ and 736, 687 cm⁻¹ respectively. derpharmachemica.com

Table 2: Characteristic FT-IR Frequencies for Functional Groups in Purine Analogues

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Reference |

| N-H | Stretching | 3450, 3408, 3177, 3364, 3178 | derpharmachemica.comscirp.org |

| C-H (aromatic) | Stretching | 3088, 2922, 2921 | scirp.org |

| C=O | Stretching | 1715, 1718, 1711, 1707 | scirp.org |

| C=N | Stretching | 1625, 1626, 1618 | scirp.org |

| C-O-C | Stretching | 1287, 1051 | scirp.org |

| C-Cl | Stretching | 831 | scirp.org |

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

Detailed Raman spectroscopic studies specifically on this compound are not extensively available in the provided search results. However, computational and experimental spectroscopic investigations on related purine derivatives, such as valacyclovir, have utilized FT-Raman spectroscopy alongside FT-IR to provide a comprehensive vibrational analysis. researchgate.net These studies often involve calculating the potential energy distribution (PED) to make detailed assignments of the observed vibrational bands. researchgate.net The combination of both techniques offers a more complete picture of the molecular structure and bonding. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is widely used for both qualitative analysis, by identifying the wavelengths of maximum absorbance (λmax), and quantitative analysis, by determining the concentration of a substance using the Beer-Lambert law.

For purine analogues, UV-Vis spectroscopy can be used to study their electronic structure and to quantify their concentration in solution. For example, the UV absorption spectra of an impurity isolated from a synthetic intermediate of istradefylline, a purine derivative, showed an absorption peak at 285 nm, which was attributed to the K-band transition of a carbonyl group, indicating the presence of a conjugated system. rsc.org The binding properties of uracil derivatives with metal ions have also been studied using UV-vis spectroscopy, where changes in the absorption spectra indicate complex formation. lookchem.com

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating complex mixtures and for assessing the purity and concentration of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine derivatives. It is used to separate the target compound from impurities, assess its purity, and quantify its amount. rsc.orgmedchemexpress.com

In a typical HPLC analysis, the sample is dissolved in a mobile phase and pumped through a stationary phase packed in a column. Different components of the sample interact differently with the stationary phase, leading to their separation. A detector at the end of the column measures the concentration of each component as it elutes.

For instance, HPLC was used to identify and separate an impurity in an intermediate of istradefylline. rsc.org The purity of this compound itself is often determined by HPLC. medchemexpress.com Furthermore, preparative HPLC can be used to isolate and purify larger quantities of a specific compound from a mixture for further characterization. rsc.org The choice of mobile phase, stationary phase (e.g., C18 column), and detector (e.g., UV detector) are critical parameters that are optimized for each specific analysis. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Integrated Separation and Detection

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of purine derivatives, offering a powerful combination of high-resolution separation and sensitive, specific detection. This integrated approach is indispensable for the qualitative and quantitative assessment of this compound and its analogues in complex matrices. The chromatographic separation, typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), resolves individual components of a mixture based on their physicochemical properties. The eluting compounds are then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling precise identification and quantification.

Methodologies for the analysis of purine and pyrimidine compounds often employ reversed-phase chromatography with C18 columns. plos.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component, often containing a small percentage of formic acid to improve peak shape and ionization efficiency, and an organic modifier such as methanol (B129727) or acetonitrile (B52724). plos.orgnih.gov For enhanced retention of polar compounds like many purine analogues, hydrophilic interaction liquid chromatography (HILIC) can also be utilized. researchgate.net

The mass spectrometric detection is commonly performed using a triple quadrupole (QqQ) mass spectrometer, operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. researchgate.net This involves the selection of a specific precursor ion in the first quadrupole, fragmentation of this ion in the collision cell (the second quadrupole), and detection of a specific product ion in the third quadrupole. This high specificity is crucial for distinguishing between structurally similar purine analogues.

Detailed research findings from studies on related purine analogues demonstrate the utility of LC-MS in their analysis. For instance, a study on the determination of purine and pyrimidine derivatives in honey developed a robust LC-QqQ-MS/MS method. researchgate.net While specific data for this compound is not detailed, the parameters used for analogous compounds provide a strong foundation for method development.

Table 1: Representative LC-MS Parameters for the Analysis of Purine Analogues

| Parameter | Typical Conditions |

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-Phase C18, e.g., 100 x 3.0 mm, 1.7 µm particle size plos.org |

| Mobile Phase A | 0.05% to 0.4% Formic Acid in Water plos.orgnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.05% Formic Acid nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Gradient | Optimized for separation of target analytes |

| Injection Volume | 1 - 50 µL nih.gov |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Desolvation Gas Flow | 800 L/h plos.org |

| Cone Gas Flow | 150 L/h plos.org |

| Capillary Voltage | 2.5 kV plos.org |

| Desolvation Temperature | 650°C plos.org |

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the isolation and purification of this compound from synthesis reaction mixtures or natural product extracts. The primary goal of preparative chromatography is to obtain a sufficient quantity of the pure compound for further structural elucidation, biological activity screening, or as a reference standard. The principles of preparative chromatography are analogous to analytical chromatography, but it is performed on a larger scale to handle higher sample loads.

The development of a preparative chromatography method typically begins with the optimization of the separation on an analytical scale. The conditions established in analytical HPLC, such as the choice of stationary phase and mobile phase composition, are then scaled up for preparative applications. Due to the higher concentrations of the compound being purified, solubility can become a critical factor, and modifications to the mobile phase may be necessary.

Reversed-phase chromatography is a common choice for the preparative purification of polar compounds like this compound. The use of volatile mobile phase components, such as formic acid or acetic acid in water and acetonitrile or methanol, is advantageous as they can be easily removed from the collected fractions by lyophilization or evaporation.

The success of the purification is monitored by collecting fractions of the eluent and analyzing their purity, often using the same analytical LC-MS method developed for characterization. Fractions containing the target compound at the desired purity are then combined and the solvent is removed to yield the isolated solid.

Table 2: General Parameters for Preparative Chromatography of Purine Analogues

| Parameter | Typical Conditions |

| Chromatography System | Preparative HPLC System |

| Column | Preparative Reversed-Phase C18, larger dimensions (e.g., >20 mm internal diameter) |

| Stationary Phase | High-purity silica (B1680970) with C18 modification, larger particle size (e.g., 5-10 µm) |

| Mobile Phase A | Water with a volatile modifier (e.g., 0.1% Formic Acid or Acetic Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | Scaled up from analytical conditions (e.g., 10-100 mL/min) |

| Loading | Dependent on column size and compound solubility |

| Detection | UV-Vis Detector |

| Fraction Collection | Automated fraction collector based on time or detector signal |

Computational Chemistry and Molecular Modeling Investigations of 6 Amino 3h Purine 2,8 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-amino-3H-purine-2,8-dione. These methods allow for a detailed examination of its electronic landscape, which governs its chemical behavior and interactions.

Density Functional Theory (DFT) Studies on Tautomeric Equilibria and Stability

Isoguanine (B23775) can exist in several tautomeric forms, which can influence its base-pairing properties and, consequently, its role in potential genetic information systems. nih.gov Density Functional Theory (DFT) has been extensively used to investigate the tautomeric equilibria of isoguanine. wustl.edu

Theoretical studies have shown that the tautomeric preferences of isoguanine are highly dependent on its environment. frontiersin.org In the gas phase, enol tautomers are predominantly favored. However, in an aqueous solution, the energetic landscape shifts, and the N1H and N3H neutral keto tautomeric forms are found to be almost equally populated. nih.govnih.gov This environmental modulation of tautomerism is a unique characteristic of isoguanine. frontiersin.org The B3LYP functional combined with a 6-31G++G** basis set is a common level of theory used for these predictions. nih.gov The relative stability of these tautomers is crucial as it determines the hydrogen bond donor and acceptor patterns, which can lead to mispairing with other nucleobases. nsc.ru

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Aqueous Solution (kcal/mol) | Predominant Form |

|---|---|---|---|

| Enol forms | Lower | Higher | Gas Phase |

| N1H Keto form | Higher | Lower (nearly equal to N3H) | Aqueous Solution |

| N3H Keto form | Higher | Lower (nearly equal to N1H) | Aqueous Solution |

Investigation of Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the intermolecular interactions of this compound. The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. For purine (B94841) derivatives like isoguanine, the MEP is crucial for predicting hydrogen bonding patterns and stacking interactions. nih.gov

The charge distribution within the isoguanine molecule can be analyzed using population analysis methods, such as Mulliken population analysis. nih.govnih.gov However, it is important to note that Mulliken charges can be highly dependent on the basis set used in the calculation. nih.gov A detailed analysis of the MEP and charge distribution of different isoguanine tautomers can help explain their varying interaction profiles and stabilities in different environments. For instance, the electrostatic interaction energies, calculated based on reconstructed charge densities, have been used to support the structural analysis of isoguaninium chloride. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new derivatives.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. ox.ac.ukresearchgate.net By calculating the NMR shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy, especially when appropriate scaling factors are applied or when compared to a reference compound like tetramethylsilane (TMS). wustl.edunih.gov These calculations can help to distinguish between different tautomers or isomers of isoguanine derivatives. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of isoguanine can also be calculated using DFT methods, often with the B3LYP functional. plos.org The calculated harmonic frequencies are typically scaled to account for anharmonicity and to improve agreement with experimental data. researchgate.net These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's structure and bonding. chemrxiv.org

| Spectroscopic Property | Computational Method | Typical DFT Functional | Key Information Obtained |

|---|---|---|---|

| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | B3LYP | Prediction of ¹H and ¹³C chemical shifts for structural elucidation. |

| Vibrational Frequencies | Frequency Calculations | B3LYP | Prediction of IR and Raman spectra for vibrational mode assignment. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools for investigating how this compound interacts with biological targets such as proteins and nucleic acids. These methods provide insights into the binding modes, affinities, and kinetics of these interactions at an atomic level of detail.

Prediction of Binding Modes and Interaction Specificity with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com For isoguanine, docking studies can reveal how it fits into the binding sites of various biological targets. For example, isoguanine and its analogs have been studied for their interaction with purine riboswitches, which are structured RNA elements that regulate gene expression. nih.gov Docking studies can elucidate the specific hydrogen bonding and stacking interactions that govern the recognition of isoguanine by the riboswitch aptamer domain. researchgate.net

The specificity of isoguanine binding is a key area of investigation. For instance, purine riboswitches can discriminate between guanine (B1146940) and adenine (B156593) by over 10,000-fold, based on a single pyrimidine (B1678525) in the binding pocket that forms a Watson-Crick pair with the ligand. nih.gov Computational studies can help to understand how isoguanine, being an isomer of guanine, is recognized and how its unique arrangement of hydrogen bond donors and acceptors influences its binding specificity. nsc.ru

Molecular dynamics (MD) simulations can further refine the binding poses predicted by docking and provide a dynamic view of the ligand-receptor complex. nih.govresearchgate.net MD simulations of isoguanine within a DNA duplex or bound to a protein can reveal conformational changes in both the ligand and the receptor upon binding, providing a more realistic model of the interaction. ox.ac.uk

Characterization of Binding Affinities and Kinetic Parameters

Beyond predicting the binding mode, computational methods can also be used to estimate the binding affinity and kinetic parameters of ligand-receptor interactions.

Binding Affinities: The binding free energy (ΔG_bind) is a measure of the affinity of a ligand for its receptor. Computational methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and free energy perturbation (FEP) can be used to calculate the relative binding free energies of different ligands or the absolute binding free energy of a single ligand. frontiersin.orgfrontiersin.orgsemanticscholar.org These calculations can be computationally intensive but provide valuable quantitative predictions of binding affinity. For example, it has been noted that the nucleotide forms of isoguanine are substrates with high affinity for the human MTH1 protein. rsc.org Conversely, the removal of isoguanine from DNA by certain repair enzymes is slow due to poor affinity. rsc.org

Kinetic Parameters: The rates of association (k_on) and dissociation (k_off) of a ligand from its receptor are important kinetic parameters that determine the residence time of the ligand in the binding site. Computational methods, including various enhanced sampling molecular dynamics techniques, are being developed to predict these kinetic rates. nih.govarxiv.org Understanding the binding kinetics of isoguanine with its biological targets is crucial for designing molecules with desired therapeutic or functional properties.

| Computational Method | Information Obtained | Example Application for Isoguanine |

|---|---|---|

| Molecular Docking | Prediction of binding pose and key interactions. | Investigating the binding of isoguanine to a purine riboswitch. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the ligand-receptor complex, conformational changes. | Simulating isoguanine within a DNA duplex to assess its structural impact. |

| Free Energy Calculations (e.g., MM-PBSA, FEP) | Quantitative prediction of binding affinity (ΔG_bind). | Estimating the binding affinity of isoguanine derivatives to a target protein. |

| Enhanced Sampling MD | Prediction of kinetic parameters (k_on, k_off). | Determining the residence time of isoguanine in the active site of an enzyme. |

Rational Drug Design Approaches Utilizing the Purine-2,8-dione Scaffold

The purine scaffold, a fusion of pyrimidine and imidazole (B134444) rings, is a cornerstone in medicinal chemistry due to its resemblance to endogenous biomolecules like ATP and guanine. researchgate.netnih.gov This structural similarity allows purine-based compounds to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes crucial in cellular metabolism and signaling pathways. researchgate.netnih.gov Consequently, the purine framework, and specifically the purine-dione core, has become a "privileged scaffold" in drug discovery. nih.gov Rational drug design leverages computational techniques to optimize this scaffold for enhanced potency and selectivity against various therapeutic targets, particularly in oncology and virology. researchgate.netnih.gov These design strategies are broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD) Principles

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. nih.gov This process often begins with determining the target's structure through methods like X-ray crystallography or NMR spectroscopy. Computational molecular docking is then employed to predict the binding conformation and affinity of potential ligands within the target's active site.

In the context of the purine-dione scaffold, SBDD has been instrumental in developing potent enzyme inhibitors. For instance, in the design of inhibitors for the human poly(A)-selective ribonuclease Caf1, molecular modeling was used to dock purine-2,6-dione (B11924001) derivatives into the enzyme's active site (PDB ID: 4GMJ). nih.gov These docking studies revealed key interactions, such as hydrogen bonding with specific amino acid residues like Asp61 and hydrophobic interactions within a pocket lined by Phe43, Pro44, Ser112, and Leu116. nih.gov By understanding these interactions, researchers could rationally introduce substituents onto the purine-dione core to enhance binding affinity. For example, the addition of a 1-(N,N-dimethylamino)prop-3-yl group at the N3 position led to a significant increase in potency, a result rationalized by docking studies which showed the protonated amine group forming a hydrogen bond with the carbonyl oxygen of Pro44. nih.gov

Similarly, SBDD has guided the development of purine-based derivatives as dual inhibitors of cancer-related kinases like EGFR and BRAFV600E. nih.govmdpi.com Molecular docking analyses were used to evaluate how these compounds fit within the ATP-binding pockets of the kinases, helping to rationalize their anti-proliferative activity and guide further structural modifications. mdpi.com

Ligand-Based Drug Design (LBDD) Approaches

When the 3D structure of the biological target is not available, Ligand-Based Drug Design (LBDD) methods are employed. nih.gov LBDD utilizes the information from a set of molecules known to be active against the target to develop a model, or pharmacophore, that defines the essential structural features required for biological activity. nih.govresearchgate.net This pharmacophore model then serves as a template for designing new molecules or searching databases for compounds with the desired activity.

A pharmacophore consists of a specific 3D arrangement of molecular features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net For the purine-dione scaffold, LBDD approaches have been used to identify the key pharmacophoric features necessary for inhibiting targets like PI3K and B-Raf oncogenes. nih.gov By analyzing a series of active 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives, researchers can build a model that guides the synthesis of new compounds with improved activity. nih.gov The underlying principle of LBDD is that molecules with similar structural and physicochemical properties are likely to exhibit similar biological activities. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a principal method within LBDD.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental hypothesis is that variations in the biological activity of a set of compounds are dependent on the changes in their molecular properties. nih.gov For purine-dione derivatives, QSAR is a powerful tool for predicting the activity of unsynthesized compounds and for optimizing lead structures.

A notable application of this methodology involved the development of 3D-QSAR models for a series of 2-amino-7,9-dihydro-8H-purin-8-one derivatives as inhibitors of Janus kinase 3 (JAK3), a key enzyme in autoimmune diseases. mdpi.com In this study, both field-based and atom-based 3D-QSAR models were constructed.

Field-Based QSAR: This method characterizes the steric and electrostatic fields around the molecules to predict activity. mdpi.com

Atom-Based QSAR: This approach uses atomic descriptors to represent the molecular structure. mdpi.com

Both models yielded robust statistical results, with high squared correlation coefficients (R² > 0.9) and cross-validated correlation coefficients (Q² > 0.8), indicating strong predictive power. mdpi.com The models highlighted the critical role of specific molecular features for potent JAK3 inhibition. For example, the analysis revealed that hydrophobic/non-polar characteristics were highly important. mdpi.com The visual output of the 3D-QSAR models, often represented as contour maps, provides crucial insights for drug design. These maps show regions where certain properties (e.g., steric bulk, positive/negative charge, hydrophobicity) would either increase or decrease biological activity, thereby guiding the rational modification of the purine-dione scaffold to enhance its inhibitory potential against the target. mdpi.com

The data below illustrates a subset of the compounds used to build the QSAR model for JAK3 inhibition, showing the variation in structure and the corresponding biological activity.

| Compound | Substituent (R) | Activity (pIC₅₀) |

|---|---|---|

| 1 | -H | 5.886 |

| 2 | -CH₃ | 6.155 |

| 3 | -CH₂CH₃ | 6.301 |

| 4 | -F | 7.000 |

| 5 | -Cl | 7.699 |

| 6 | -Br | 7.824 |

| 7 | -I | 8.000 |

| 8 | -OH | 6.602 |

| 9 | -OCH₃ | 6.921 |

Structure Activity Relationship Sar Studies and Rational Ligand Design Based on the 6 Amino 3h Purine 2,8 Dione Scaffold

Systematic Exploration of Substituent Effects on Biological Target Engagement

The biological activity of 6-amino-3H-purine-2,8-dione derivatives is highly dependent on the nature and position of various substituents. Researchers have systematically introduced a wide range of chemical groups at different sites of the purine (B94841) ring and its appendages to map the chemical space required for potent and selective biological target engagement.

Impact of Modifications at the Amino Group (C6) on Activity and Selectivity

The exocyclic amino group at the C6 position is a crucial feature of the this compound scaffold, playing a significant role in its recognition by biological targets. While extensive modifications have been explored at other positions of the purine ring, the C6-amino group is largely conserved in the most potent derivatives, particularly those targeting TLR7/8. This suggests that this group is a key pharmacophoric element, likely involved in essential hydrogen bonding interactions within the receptor's binding site.

Alterations to this group, such as N-alkylation or replacement with other functionalities, have not been widely reported in the context of optimizing activity for targets like TLR7/8, implying that the unsubstituted amino group is critical for maintaining high-affinity binding.

Influence of Substitutions at the Dione Positions (C2, C8)

The carbonyl group at the C8 position is a defining characteristic of the 8-oxoadenine scaffold and is fundamental to its interaction with target proteins. This oxo group can act as a hydrogen bond acceptor, contributing significantly to the binding affinity. nih.gov

In contrast, the C2 position has been a key site for modification to enhance potency. Introduction of an alkoxy group at this position has proven to be a successful strategy. SAR studies have demonstrated that the nature of this alkoxy substituent significantly impacts TLR7/8 agonistic activity. For instance, optimizing the chain length and branching of the alkoxy group can lead to a substantial increase in potency. A notable finding is that a 1-(S)-methylbutoxy group at the C2 position significantly enhances TLR7/8 activity, suggesting a specific hydrophobic pocket in the receptor that can accommodate this branched alkyl chain. nih.govnih.gov

| Compound | C2-Substituent | Relative TLR7/8 Potency |

|---|---|---|

| 1a | 2-O-butyl | Baseline |

| 1b | 1-(S)-methylbutoxy | Significantly Increased |

| 1c | 1-(R)-methylbutoxy | - |

| 1d | methoxyethoxy | - |

Role of Substituents at Nitrogen Heteroatoms (N1, N3, N7, N9)

The nitrogen atoms of the purine ring system offer multiple points for substitution, with the N9 position being the most extensively studied for derivatization of the this compound scaffold. The introduction of a substituent at N9 is a common strategy to modulate the pharmacological properties of this class of compounds. nih.govresearchgate.net

Specifically, attaching various linkers and N-heterocycles to the N9 position has been shown to be critical for tuning TLR7/8 selectivity and potency. nih.govacs.org The N7 position is another potential site for alkylation, though this has been explored to a lesser extent for this particular scaffold's activity at TLRs. nih.gov Modifications at the N1 and N3 positions are less common in the context of TLR7/8 agonists based on this scaffold, suggesting that these positions may be sterically hindered within the binding site or that substitutions at these positions are detrimental to activity.

Effects of Linker Length and Flexibility on Pharmacological Profiles

For N9-substituted this compound derivatives, the length and flexibility of the linker connecting the purine core to a terminal group (often a heterocyclic moiety) have a profound impact on biological activity. acs.org In the development of TLR7/8 agonists, a clear correlation has been established between the length of an alkyl linker at the N9 position and the resulting potency.

For instance, in a series of compounds with a terminal piperidine ring, increasing the carbon linker length from one to four carbons resulted in a significant increase in TLR7 potency. acs.org This suggests that the linker spans a specific distance within the receptor to position the terminal heterocycle in a favorable binding pocket. The flexibility of the linker is also a key parameter, with alkyl chains being commonly employed to allow for conformational adaptation upon binding.

| Compound Series | N9-Linker Length | Effect on TLR7 Potency |

|---|---|---|

| Piperidine | 1 Carbon | Low |

| Piperidine | 2 Carbons | Increased |

| Piperidine | 4 Carbons | Significantly Increased |

| Aminoalkyl | 2 Carbons | Low |

| Aminoalkyl | 4 Carbons | Significantly Increased |

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry can play a critical role in the interaction between a ligand and its receptor. In the case of this compound derivatives, stereochemical aspects have been investigated in relation to substituents.

Interestingly, for N-heterocyclic rings attached via a linker to the N9 position, chirality within the heterocycle appears to have little effect on TLR7/8 potency or selectivity. nih.gov This suggests that the binding pocket for this part of the molecule is relatively accommodating and does not have specific stereochemical requirements.

In contrast, the stereochemistry of substituents at the C2 position has been shown to be important. As mentioned earlier, the (S)-enantiomer of the 1-methylbutoxy group at the C2 position leads to a significant increase in TLR7/8 activity compared to the (R)-enantiomer, highlighting a specific stereochemical preference in the corresponding binding pocket. nih.gov

Furthermore, the 8-oxoadenine base itself can adopt different conformations, such as syn and anti, which can influence its base-pairing properties and interactions with proteins. researchgate.net While this is extensively studied in the context of DNA, these conformational preferences are also a fundamental stereochemical consideration in the design of small molecule ligands.

Design Principles for Modulating Receptor Affinity and Selectivity

Based on the extensive SAR studies on the this compound scaffold, several key design principles have been established for modulating receptor affinity and selectivity, particularly for TLR7 and TLR8.

Conservation of the 6-amino and 8-oxo functionalities: These groups are considered essential pharmacophoric features for receptor binding, likely participating in crucial hydrogen bond interactions.

Optimization of the C2-alkoxy substituent: The C2 position is a key site for enhancing potency. The introduction of a branched alkoxy group, such as 1-(S)-methylbutoxy, can significantly improve activity. nih.govnih.gov The length and stereochemistry of this substituent are critical parameters to optimize.

Strategic modification of the N9 position: The N9 position serves as an important vector for introducing linkers and terminal groups to access additional binding pockets within the receptor.

Tuning of the N9-linker length: The length of the linker at the N9 position is a critical determinant of potency, and its optimal length needs to be empirically determined for a given target and terminal group. acs.org

Selection of the N9-terminal heterocycle: The nature and size of the terminal heterocycle at the end of the N9-linker can influence both potency and selectivity. nih.govacs.org

By systematically applying these principles, researchers can rationally design novel this compound derivatives with tailored pharmacological profiles for specific biological targets.

Fragment-Based Drug Discovery (FBDD) Strategies Employing Purine-2,8-dione Fragments

The core principle of FBDD involves screening a library of low-molecular-weight fragments to identify "hits" that bind to a biological target, albeit often with low affinity. These initial hits then serve as starting points for optimization through strategies such as fragment growing, linking, or merging, guided by structural biology techniques like X-ray crystallography and computational modeling.

The this compound scaffold, and the broader purine-2,8-dione class, are particularly attractive for FBDD due to their structural resemblance to the adenine (B156593) core of ATP. This inherent feature provides a strong foundation for designing inhibitors that target the ATP-binding sites of enzymes, a common strategy in kinase inhibitor development.

Detailed Research Findings in FBDD Campaigns

While specific, publicly detailed FBDD campaigns commencing with the this compound fragment are not extensively documented in readily available literature, the general principles are well-established and can be illustrated through analogous purine-based inhibitor development programs.

For instance, in the pursuit of novel kinase inhibitors, a hypothetical FBDD campaign might begin by screening a library of diverse purine-based fragments against a target kinase, such as Aurora kinase or a phosphoinositide 3-kinase (PI3K) isoform. Initial hits, potentially including derivatives of purine-2,8-dione, would be identified through biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.

Subsequent steps would involve obtaining the crystal structure of the target protein in complex with the fragment hit. This structural information is paramount for the "fragment growing" strategy, where medicinal chemists rationally design and synthesize modifications to the initial fragment to extend its interactions into adjacent binding pockets, thereby increasing potency.

Consider a hypothetical screening hit, a simple purine-2,8-dione fragment, with a weak affinity for a target kinase.

| Fragment ID | Scaffold | Target | Affinity (Kd) | Ligand Efficiency (LE) |

| F-01 | Purine-2,8-dione | Kinase X | 250 µM | 0.35 |

Guided by the co-crystal structure, chemists might add a substituent at the N7 or C8 position of the purine ring to engage with a nearby hydrophobic pocket in the ATP-binding site. This iterative process of design, synthesis, and testing is aimed at improving both the affinity and the ligand efficiency (LE), a measure of the binding energy per heavy atom.

The evolution of a fragment hit into a lead compound can be tracked through key parameters, as illustrated in the following hypothetical data table:

| Compound | Modification from F-01 | IC50 | Ligand Efficiency (LE) |

| F-01 | - | >100 µM | 0.35 |

| Lead-01 | Addition of a benzyl (B1604629) group at N7 | 10 µM | 0.38 |

| Lead-02 | Optimization of the benzyl group | 500 nM | 0.42 |

| Lead-03 | Further optimization for selectivity | 50 nM | 0.45 |

Another powerful FBDD strategy is "fragment linking," where two different fragments that bind to adjacent sites on the protein are connected via a chemical linker. This can lead to a dramatic increase in affinity due to the additive binding energies of the individual fragments and the entropic benefit of a single molecule binding.

The success of FBDD strategies employing purine-based scaffolds underscores the value of this approach in modern drug discovery. By starting small and building upon a foundation of structurally validated interactions, researchers can navigate the complexities of drug design to develop novel and effective therapeutic agents. The continued application of FBDD to the versatile this compound and related scaffolds holds significant promise for the future of medicine.

Biological and Biochemical Mechanisms of Action of 6 Amino 3h Purine 2,8 Dione Derivatives

Interaction with Purinergic Receptor Subtypes

Purinergic receptors are a class of membrane proteins that are widely distributed throughout the body and are activated by purines such as adenosine (B11128) and ATP. nih.gov They are broadly divided into two families: P1 receptors, which respond to adenosine, and P2 receptors, which are activated by ATP, ADP, UTP, and UDP. nih.govnih.gov Derivatives of the 6-aminopurine structure are pivotal in the study and modulation of these receptors.

The P1 family, or adenosine receptors (ARs), consists of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. mdpi.com Derivatives based on the purine (B94841) scaffold have been developed as potent and selective agonists and antagonists for these subtypes.

Highly selective agonists for the A3 adenosine receptor (A3AR) have been designed through structural modifications of the purine core. nih.gov Key features influencing A3AR interaction include substitutions at the N6 and 2-positions of the purine ring. nih.gov For instance, the N6-benzyl group is a critical determinant for A3AR affinity. nih.gov Ring-constrained (N)-methanocarba 5'-uronamide derivatives have been reported as highly selective A3AR agonists, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov

Conversely, the purine framework is also central to the development of A2A receptor antagonists. mdpi.com The bicyclic purine core of these antagonists typically positions itself between key amino acid residues like Phe168 and Leu249 in the A2AAR binding pocket. mdpi.com The N6-amino group often forms crucial hydrogen bonds with Asn253 and Glu169, while substituents at the 8-position can project deeper into the binding cavity, influencing affinity and selectivity. mdpi.com Xanthine (B1682287) derivatives, which share the purine-2,6-dione (B11924001) core, such as Istradefylline, are well-established A2AAR antagonists. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Activity |

|---|---|---|---|

| Cl-IB-MECA | Human A3 | ~1 | Agonist nih.gov |

| MRS3558 | Human A3 | 0.3 | Agonist nih.gov |

| Istradefylline (KW-6002) | A2A | Data not specified | Antagonist nih.gov |

| ZM241385 | A2A | Data not specified | Antagonist nih.gov |

While P1 receptors respond to adenosine, P2 receptors are a more diverse group activated by nucleotides like ATP and ADP. nih.gov P2 receptors are further divided into two subfamilies: the G protein-coupled P2Y receptors and the ligand-gated ion channel P2X receptors. nih.gov The purine structure is fundamental to the endogenous ligands for both P1 and P2 receptors, making purine derivatives a rich source of modulators for both families.

P1 receptors are located on smooth muscle cells, where their activation by adenosine typically causes relaxation. nih.gov In contrast, P2 receptors can be found on both endothelial cells (mediating relaxation) and smooth muscle cells (mediating contraction). nih.gov Research into compounds that can differentiate between these receptor families is crucial for achieving targeted therapeutic effects. For example, xanthine derivatives are known to block P1 receptors but not P2 receptors. nih.gov